molecular formula C8H12O4 B14742807 2-Butylfumaric acid CAS No. 5469-36-3

2-Butylfumaric acid

Cat. No.: B14742807
CAS No.: 5469-36-3
M. Wt: 172.18 g/mol
InChI Key: JWPVCFSBPUPIQA-AATRIKPKSA-N
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Description

2-Butylfumaric acid is an organic compound that belongs to the class of dicarboxylic acids It is a derivative of fumaric acid, where one of the hydrogen atoms in the butyl group is replaced by a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butylfumaric acid can be achieved through several methods. One common approach involves the alkylation of fumaric acid with butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve the catalytic isomerization of maleic acid derivatives followed by selective alkylation. The process requires precise control of reaction conditions to ensure high yield and purity of the final product. Catalysts such as vanadium pentoxide or molybdenum trioxide are often used to facilitate the isomerization step.

Chemical Reactions Analysis

Types of Reactions

2-Butylfumaric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form butylmaleic acid or butylsuccinic acid.

    Reduction: Reduction reactions can convert it into butylsuccinic acid.

    Substitution: The carboxylic acid groups can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Esterification can be carried out using alcohols in the presence of sulfuric acid, while amidation requires amines and coupling agents like dicyclohexylcarbodiimide.

Major Products

    Oxidation: Butylmaleic acid, butylsuccinic acid.

    Reduction: Butylsuccinic acid.

    Substitution: Butyl fumarate esters, butyl fumarate amides.

Scientific Research Applications

2-Butylfumaric acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of resins, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butylfumaric acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes involved in metabolic pathways. The carboxylic acid groups allow it to form strong hydrogen bonds with target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Fumaric acid: The parent compound, which lacks the butyl group.

    Maleic acid: The cis-isomer of fumaric acid.

    Succinic acid: A saturated dicarboxylic acid.

Uniqueness

2-Butylfumaric acid is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This modification enhances its solubility in organic solvents and alters its reactivity compared to fumaric acid and its derivatives.

Properties

CAS No.

5469-36-3

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

(E)-2-butylbut-2-enedioic acid

InChI

InChI=1S/C8H12O4/c1-2-3-4-6(8(11)12)5-7(9)10/h5H,2-4H2,1H3,(H,9,10)(H,11,12)/b6-5+

InChI Key

JWPVCFSBPUPIQA-AATRIKPKSA-N

Isomeric SMILES

CCCC/C(=C\C(=O)O)/C(=O)O

Canonical SMILES

CCCCC(=CC(=O)O)C(=O)O

Origin of Product

United States

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